methyl 4-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzoate
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Overview
Description
Methyl 4-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzoate is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research involving similar complex molecules often focuses on the synthesis of heterocyclic compounds. For example, Toplak et al. (1999) detailed the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the preparation of various 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, highlighting the compound's utility in synthesizing a diverse range of heterocyclic systems (Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B., 1999).
Supramolecular Structures
The study of supramolecular structures is another area where similar compounds have been investigated. Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures of ethyl and methyl 4-pyrazolylbenzoates, demonstrating the importance of such compounds in understanding and designing complex molecular architectures (Portilla, J., Mata, E. G., Nogueras, M., Cobo, J., Low, J. N., & Glidewell, C., 2007).
Luminescent Properties
Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives with luminescent properties, revealing the potential for such compounds in developing new materials with specific optical characteristics. These compounds exhibited a wide mesomorphic temperature range and strong blue fluorescence emission, indicating their utility in materials science and engineering (Han, J., Wang, F.-L., Zhang, F.-Y., & Zhu, L.-r., 2010).
Corrosion Inhibition
Ammal et al. (2018) investigated the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid. Their findings highlight the potential application of similar compounds in protecting metals against corrosion, which is critical in industrial applications (Ammal, P., Prajila, M., & Joseph, A., 2018).
Mechanism of Action
Oxadiazoles
This compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound consisting of an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
methyl 4-[[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-3-16-22-18(23-30-16)17-15-6-4-5-11-24(15)21(28)25(19(17)26)12-13-7-9-14(10-8-13)20(27)29-2/h7-10H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPZCPAQIBBESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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